molecular formula C17H22N8O B15117647 9-(2-methoxyethyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

9-(2-methoxyethyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

Cat. No.: B15117647
M. Wt: 354.4 g/mol
InChI Key: MFORSFNCRBTHFC-UHFFFAOYSA-N
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Description

9-(2-methoxyethyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a complex organic compound with a unique structure that combines a purine base with a piperazine ring and a pyrimidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C17H22N8O

Molecular Weight

354.4 g/mol

IUPAC Name

9-(2-methoxyethyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]purine

InChI

InChI=1S/C17H22N8O/c1-13-18-4-3-14(22-13)23-5-7-24(8-6-23)16-15-17(20-11-19-16)25(12-21-15)9-10-26-2/h3-4,11-12H,5-10H2,1-2H3

InChI Key

MFORSFNCRBTHFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Incorporation of the Pyrimidine Moiety: The pyrimidine ring is attached via coupling reactions, typically using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyethyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

9-(2-methoxyethyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)piperazine: Shares the piperazine ring but lacks the purine and pyrimidine moieties.

    Cetirizine Related Compounds: Contain piperazine rings and are used in pharmaceutical applications.

    TrkA Kinase Inhibitors: Compounds with similar structural features used in the treatment of diseases like cancer and inflammation.

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